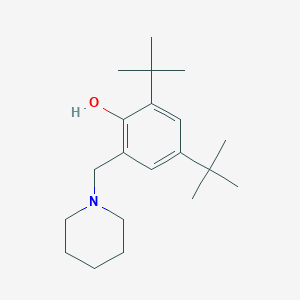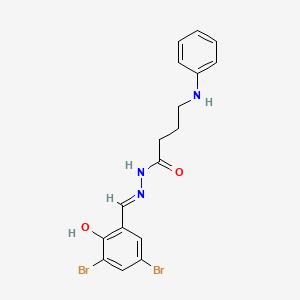![molecular formula C16H20N4O2 B6002900 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as TAK-659, is a novel and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells and plays a critical role in B cell development, differentiation, and activation. Therefore, BTK inhibitors have become a promising class of drugs for the treatment of various B cell-related diseases, including B cell lymphoma, chronic lymphocytic leukemia, and autoimmune disorders.
Mécanisme D'action
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This results in the inhibition of B cell proliferation and survival, as well as the enhancement of apoptosis.
Biochemical and physiological effects:
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for oral administration. In preclinical studies, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has shown efficacy in inhibiting B cell proliferation and survival, inducing apoptosis, and enhancing the activity of other anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in lab experiments include its potency and selectivity against BTK, as well as its good pharmacokinetic properties. However, the limitations include its low solubility in water and its potential off-target effects on other kinases.
Orientations Futures
There are several potential future directions for the research and development of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One direction is to investigate its efficacy in combination with other anti-cancer drugs, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Another direction is to explore its potential in the treatment of autoimmune disorders, such as rheumatoid arthritis or lupus, which are also associated with B cell dysregulation. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials, as well as to optimize its pharmacokinetic properties and formulation.
Méthodes De Synthèse
The synthesis of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves several steps, starting from the reaction of 4-methoxybenzylamine with 2-chloro-6-methyl-4(3H)-pyrimidinone to obtain 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone hydrochloride. The hydrochloride salt is then treated with a base to obtain the free base form of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been extensively studied in preclinical models and has shown promising results in the treatment of various B cell-related diseases. In a study published in Cancer Research, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone was found to inhibit BTK activity and downstream signaling pathways in B cell lymphoma cells, leading to decreased cell proliferation and increased apoptosis. Another study published in Blood showed that 2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone was effective in inhibiting the growth of chronic lymphocytic leukemia cells and enhancing the activity of other anti-cancer drugs.
Propriétés
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-11-15(21)18-16(17-12)20-9-7-19(8-10-20)13-3-5-14(22-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIANNMYSNLXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2,4-dimethyl-5-pyrimidinecarboxamide trifluoroacetate](/img/structure/B6002822.png)


![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6002847.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6002856.png)

![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)
![2-(5-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6002912.png)
![N-(5-hydroxy-1,5-dimethylhexyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002919.png)